
Ethyl 6-bromonicotinate: A Comprehensive
Technical Guide for Synthetic and Medicinal

Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Ethyl 6-bromonicotinate

Cat. No.: B170660 Get Quote

Introduction: The Strategic Importance of a Versatile
Pyridine Building Block
In the landscape of modern drug discovery and materials science, functionalized heterocyclic

scaffolds are of paramount importance. Among these, the pyridine ring system is a ubiquitous

motif found in numerous blockbuster pharmaceuticals and agrochemicals. Ethyl 6-
bromonicotinate (CAS No. 132334-98-6) has emerged as a particularly valuable and versatile

building block for researchers and process chemists.[1] Its structure, featuring an electron-

deficient pyridine ring activated by an ester and possessing a strategically placed bromine

atom, makes it an ideal substrate for a wide array of synthetic transformations, most notably

palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the physical and chemical properties of Ethyl 6-
bromonicotinate. It is designed to equip researchers, scientists, and drug development

professionals with the technical knowledge and field-proven insights required to effectively

utilize this key intermediate. We will delve into its synthesis, reactivity, spectral characteristics,

and safe handling protocols, moving beyond a simple recitation of facts to explain the causality

behind experimental choices and to provide robust, self-validating methodologies.

Physicochemical and Structural Properties
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A thorough understanding of a reagent's physical properties is the foundation of its effective

use in the laboratory, informing choices regarding purification, storage, and reaction setup.

While some specific physical constants for Ethyl 6-bromonicotinate are not widely published,

its properties can be reliably inferred from available data and comparison with close structural

analogs like Methyl 6-bromonicotinate.[2]

Table 1: Physicochemical Data for Ethyl 6-bromonicotinate

Property Value Source(s)

CAS Number 132334-98-6 [1]

Molecular Formula C₈H₈BrNO₂ [1][3]

Molecular Weight 230.06 g/mol [1][3]

Appearance Solid, Semi-solid, or lump

Melting Point

Data not available; likely a low-

melting solid. The analogous

methyl ester melts at 106-110

°C.

Boiling Point Data not available.

Solubility

Expected to be soluble in

common organic solvents

(DCM, THF, Dioxane, DMF);

limited solubility in water.

[4]

Storage

Store under an inert

atmosphere at room

temperature.

Synthesis of Ethyl 6-bromonicotinate
The most direct and reliable synthesis of Ethyl 6-bromonicotinate is achieved through the

esterification of its corresponding carboxylic acid, 6-bromonicotinic acid. While various

esterification methods exist, the conversion of the carboxylic acid to an acyl chloride

intermediate followed by reaction with ethanol offers a high-yielding and clean transformation,
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avoiding the equilibrium limitations of direct Fischer esterification. This approach is well-

documented for the analogous methyl ester and is directly adaptable.[5][6]

Protocol 2.1: Synthesis via Acyl Chloride Intermediate
This two-step, one-pot procedure is a robust method for preparing Ethyl 6-bromonicotinate
on a laboratory scale. The causality is clear: oxalyl chloride is a superior reagent for creating

the acyl chloride as its byproducts (CO, CO₂, HCl) are gaseous and easily removed, driving the

reaction to completion.

Step-by-Step Methodology:

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser (with a gas outlet connected to a scrubber), add 6-bromonicotinic acid (10.1

g, 50 mmol) and dichloromethane (DCM, 100 mL).

Acyl Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4

drops). Slowly add oxalyl chloride (5.5 mL, 65 mmol, 1.3 equiv) to the suspension via a

dropping funnel over 15 minutes at room temperature.

Expertise & Experience: Vigorous gas evolution will be observed. The catalytic DMF forms

the Vilsmeier reagent in situ, which is the active species that facilitates the conversion to

the acyl chloride.

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The

reaction is complete when the solution becomes clear and gas evolution ceases.

Solvent Removal: Remove the DCM and excess oxalyl chloride under reduced pressure

using a rotary evaporator. This step is critical to ensure the complete removal of the volatile

acid chloride precursor.

Esterification: Re-dissolve the crude acyl chloride residue in dry DCM (50 mL). In a separate

flask, prepare a solution of absolute ethanol (15 mL, ~250 mmol, 5 equiv) and triethylamine

(8.4 mL, 60 mmol, 1.2 equiv) in dry DCM (50 mL).

Addition and Reaction: Cool the acyl chloride solution to 0 °C in an ice bath. Add the

ethanol/triethylamine solution dropwise over 20 minutes. The triethylamine acts as an acid
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scavenger for the HCl generated during the esterification.

Workup: After the addition is complete, allow the reaction to warm to room temperature and

stir for 1 hour. Quench the reaction by adding 50 mL of water. Transfer the mixture to a

separatory funnel, separate the layers, and wash the organic layer sequentially with

saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to yield the crude product. Further purification can be

achieved by flash column chromatography on silica gel (using a hexane/ethyl acetate

gradient) or recrystallization.

Chemical Reactivity and Synthetic Applications
The synthetic utility of Ethyl 6-bromonicotinate is anchored in its identity as a heteroaryl

halide. The carbon-bromine bond at the 6-position is an excellent handle for forming new

carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling

reactions. This reactivity allows for the facile introduction of diverse molecular fragments, a

cornerstone of modern medicinal chemistry.[4][7]

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C

bond formation.[8] Ethyl 6-bromonicotinate is an ideal substrate, as the electron-withdrawing

nature of the pyridine ring and the ester group facilitates the rate-limiting oxidative addition step

of the catalytic cycle.[9]

This protocol describes a representative coupling to form Ethyl 6-phenylnicotinate.

Step-by-Step Methodology:

Reagent Preparation: In an oven-dried Schlenk flask, combine Ethyl 6-bromonicotinate
(1.15 g, 5.0 mmol), phenylboronic acid (732 mg, 6.0 mmol, 1.2 equiv), and potassium

phosphate (K₃PO₄, 3.18 g, 15.0 mmol, 3.0 equiv).

Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol%),

and a phosphine ligand, such as XPhos (143 mg, 0.3 mmol, 6 mol%).
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Trustworthiness: The use of a pre-catalyst and a well-defined ligand ensures reproducible

results. The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for

promoting both the oxidative addition and reductive elimination steps, leading to higher

yields and faster reaction times.[10]

Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (Argon or

Nitrogen). Repeat this cycle three times. Add degassed 1,4-dioxane (20 mL) and degassed

water (5 mL) via syringe.

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction

progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl

acetate (50 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the

palladium catalyst.

Purification: Wash the filtrate with water (30 mL) and brine (30 mL). Dry the organic layer

over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash

chromatography on silica gel to afford the desired product.

1. Reagent Preparation

2. Reaction 3. Workup & Purification

Ethyl 6-bromonicotinate
+

Phenylboronic Acid
+
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Heat (80-100 °C)
& Stir Cool to RT Dilute & Filter
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Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
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Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing

for the synthesis of aryl amines from aryl halides.[7] This reaction is synthetically crucial as aryl

amine moieties are prevalent in pharmaceuticals. Ethyl 6-bromonicotinate serves as an

excellent electrophile for this transformation.

This protocol details a typical procedure for coupling a secondary cyclic amine.

Step-by-Step Methodology:

Reaction Setup: To an oven-dried Schlenk tube, add Ethyl 6-bromonicotinate (1.15 g, 5.0

mmol), a palladium pre-catalyst such as Pd(OAc)₂ (22 mg, 0.1 mmol, 2 mol%), and a

suitable ligand like BINAP (93 mg, 0.15 mmol, 3 mol%).

Base and Reagents: Add a strong, non-nucleophilic base such as cesium carbonate

(Cs₂CO₃, 2.44 g, 7.5 mmol, 1.5 equiv).

Expertise & Experience: The choice of base is critical. A strong base is required to

deprotonate the amine or the intermediate palladium-amine complex, but it must not be

nucleophilic enough to compete in side reactions. Sodium tert-butoxide is also a common

choice.[11]

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas

(Argon). Repeat three times.

Solvent and Amine Addition: Add dry, degassed toluene (25 mL) via syringe, followed by

morpholine (0.52 mL, 6.0 mmol, 1.2 equiv).

Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate (50 mL),

and filter through a plug of silica gel, eluting with additional ethyl acetate.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude material

can be purified by flash column chromatography (hexane/ethyl acetate) to yield the pure
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product, Ethyl 6-morpholinonicotinate.

1. Reagent Setup

2. Reaction 3. Workup & Purification
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Caption: Workflow for the Buchwald-Hartwig amination reaction.

Spectroscopic Analysis (Predicted)
While comprehensive, published spectra for Ethyl 6-bromonicotinate are scarce, its spectral

characteristics can be accurately predicted based on its structure and data from analogous

compounds such as Methyl 6-bromonicotinate and Ethyl nicotinate.[5][12][13]

Table 2: Predicted Spectroscopic Data
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Technique Predicted Key Signals

¹H NMR

~8.9 ppm (d, 1H): Proton at C2 (ortho to ring N,

meta to Br). ~8.2 ppm (dd, 1H): Proton at C4

(meta to ring N and Br). ~7.7 ppm (d, 1H):

Proton at C5 (ortho to Br, meta to ring N). ~4.4

ppm (q, 2H): Methylene protons (-O-CH₂-CH₃).

~1.4 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃).

¹³C NMR

~164 ppm: Carbonyl carbon (C=O). ~152 ppm:

C6 (ipso-C attached to Br). ~150 ppm: C2 (CH

ortho to ring N). ~140 ppm: C4 (CH meta to ring

N). ~128 ppm: C5 (CH ortho to Br). ~125 ppm:

C3 (ipso-C attached to ester). ~62 ppm:

Methylene carbon (-O-CH₂-CH₃). ~14 ppm:

Methyl carbon (-O-CH₂-CH₃).

IR (Infrared)

~1720-1730 cm⁻¹: Strong C=O stretch (ester).

~1580, 1470 cm⁻¹: Aromatic C=C ring stretches.

~1250-1300 cm⁻¹: C-O stretch. ~3000-3100

cm⁻¹: Aromatic C-H stretch. ~2850-2980 cm⁻¹:

Aliphatic C-H stretch.

MS (Mass Spec)

M⁺ at m/z 229 and 231: Molecular ion peak

showing the characteristic isotopic pattern for

bromine (¹⁹Br/⁸¹Br ≈ 1:1). Key Fragments: m/z

184/186 (loss of ethoxy radical, •OCH₂CH₃), m/z

156/158 (loss of CO₂Et).

Safety and Handling
As a halogenated organic compound, Ethyl 6-bromonicotinate must be handled with

appropriate care in a laboratory setting.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Measures:
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Always handle in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid inhalation of dust or vapors (P261).

Avoid contact with skin and eyes. In case of contact with eyes, rinse cautiously with water

for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

(P305+P351+P338).

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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